1-Bromomethylfluoranthene
Overview
Description
1-Bromomethylfluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a bromomethyl group attached to the fluoranthene skeleton
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromomethylfluoranthene can be synthesized through several methods. One common approach involves the bromination of methylfluoranthene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for yield and purity, employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromomethylfluoranthene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form fluoranthenecarboxylic acid derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield methylfluoranthene.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions yield various fluoranthene derivatives depending on the nucleophile used.
- Oxidation reactions produce fluoranthenecarboxylic acids.
- Reduction reactions result in methylfluoranthene.
Scientific Research Applications
1-Bromomethylfluoranthene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, including organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-Bromomethylfluoranthene involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical assays to label and study specific molecular pathways.
Comparison with Similar Compounds
1-Chloromethylfluoranthene: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
1-Methylfluoranthene: Lacks the halogen atom, making it less reactive in substitution reactions.
1-Fluoromethylfluoranthene: Contains a fluoromethyl group, which is less reactive than the bromomethyl group.
Uniqueness: 1-Bromomethylfluoranthene is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and fluoro- counterparts. This increased reactivity makes it a valuable intermediate in organic synthesis and a useful probe in biochemical research.
Properties
IUPAC Name |
1-(bromomethyl)fluoranthene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-10-12-9-8-11-4-3-7-15-13-5-1-2-6-14(13)17(12)16(11)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFILKBKMFMKKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159316 | |
Record name | 1-Bromomethylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135325-62-1 | |
Record name | 1-Bromomethylfluoranthene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135325621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Bromomethylfluoranthene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromomethylfluoranthene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UQ846JT3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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